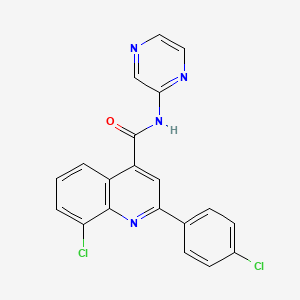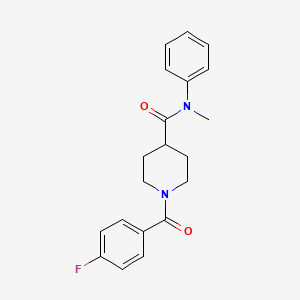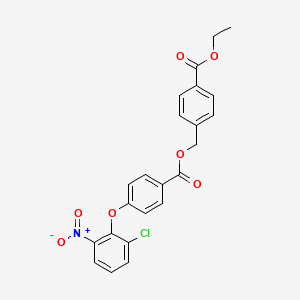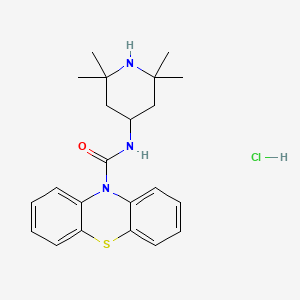![molecular formula C23H27N3O5S B4683573 N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4683573.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide
説明
N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide, also known as NMS-P118, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide inhibits the activity of several enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis. CAs are involved in the regulation of pH and CO2 transport in the body, and their inhibition can lead to the reduction of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of angiogenesis, and reduction of inflammation. It has also been found to improve cognitive function and protect dopaminergic neurons from oxidative stress.
実験室実験の利点と制限
One of the advantages of N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide is its low toxicity, which makes it a promising candidate for clinical trials. However, its limited solubility in aqueous solutions can make it challenging to administer in vivo. Additionally, the lack of selectivity for specific HDAC isoforms and CAs can lead to off-target effects.
将来の方向性
There are several future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide, including the development of more selective HDAC and CA inhibitors, the investigation of its potential use in combination with other therapies, and the exploration of its therapeutic potential in other diseases. Additionally, the development of more efficient synthesis methods and formulations could improve its clinical utility.
科学的研究の応用
N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide has shown promising results in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c27-22(18-7-6-8-19(17-18)32(29,30)26-11-4-1-5-12-26)24-21-10-3-2-9-20(21)23(28)25-13-15-31-16-14-25/h2-3,6-10,17H,1,4-5,11-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJNPSYFKONHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(pentamethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4683492.png)
![2-chloro-4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4683496.png)

![methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B4683512.png)
![2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4683515.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4683520.png)
![1-(methylsulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4683539.png)
![1-[(4-bromophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4683547.png)



![5-[({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4683582.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B4683596.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)thio]ethyl 2-thiophenecarboxylate](/img/structure/B4683608.png)